2-(4-chlorophenyl)-1H-indole-3-carbonitrile
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1H-indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-11-7-5-10(6-8-11)15-13(9-17)12-3-1-2-4-14(12)18-15/h1-8,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIANYEXESRHHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1H-indole-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with indole-3-carbonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to
Biological Activity
2-(4-Chlorophenyl)-1H-indole-3-carbonitrile is an indole derivative notable for its diverse biological activities. This compound, characterized by its unique structure that includes a chlorophenyl group and a carbonitrile functional group, has garnered attention for its potential therapeutic applications in various diseases, particularly those related to inflammation and cancer.
- Molecular Formula : C15H10ClN
- Molecular Weight : 252.7 g/mol
- Structure : The compound features a bicyclic indole structure with a chlorophenyl substituent at the 4-position and a carbonitrile group at the 3-position.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma .
- Cardiovascular Benefits : Its ability to influence endothelial function suggests potential applications in cardiovascular health.
The biological activity of this compound is attributed to its interaction with multiple biological targets:
- Apoptotic Pathways : The compound may enhance apoptotic processes by regulating proteins involved in cell survival and death, such as caspases and anti-apoptotic proteins .
- Cell Cycle Regulation : It has been noted to affect cell cycle progression, which is critical in cancer therapy .
Table 1: Summary of Biological Activities
Comparative Studies
Similar compounds have been evaluated for their biological activities, providing insights into the efficacy of this compound. For example, other indole derivatives have shown varying degrees of anticancer activity, with some achieving lower IC50 values than established chemotherapeutic agents like doxorubicin .
Scientific Research Applications
Drug Discovery
2-(4-chlorophenyl)-1H-indole-3-carbonitrile has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
- DYRK1A Inhibition : Research indicates that derivatives of indole-3-carbonitriles, including this compound, serve as effective inhibitors of DYRK1A, a kinase involved in several cellular processes. Molecular docking studies have shown promising binding affinities, making it a candidate for further development as a therapeutic agent against diseases like Alzheimer's and cancer .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, showing efficacy against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways .
The biological activity of this compound has been the subject of numerous studies:
- Antimicrobial Properties : The compound exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents. Its effectiveness against resistant strains of bacteria highlights its importance in addressing public health challenges .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with disease progression, further supporting its role in drug development .
Synthetic Chemistry
The synthesis of this compound can be achieved through various methods, which are crucial for producing derivatives with enhanced properties.
- Synthesis Techniques : Common synthetic routes include palladium-catalyzed cross-coupling reactions and other coupling methodologies that allow for the introduction of various substituents on the indole ring . These techniques enable the exploration of structure-activity relationships (SAR) to optimize biological activity.
Case Study 1: DYRK1A Inhibitors Development
A study focused on developing smaller and less lipophilic DYRK1A inhibitors utilized this compound as a fragment template. The synthesized compounds demonstrated submicromolar activity in cell culture assays, indicating their potential as therapeutic agents .
Case Study 2: Antimicrobial Evaluation
Research evaluating the antimicrobial properties of this compound revealed significant activity against several bacterial strains, including those resistant to conventional antibiotics. This positions it as a valuable candidate for further development in infectious disease treatment .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chlorine and bromine at the phenyl ring increase melting points due to enhanced van der Waals interactions (e.g., 6i: 306–308°C vs. 6m: 261–263°C) .
- Substituent Position : 7-Iodo derivatives (e.g., 6m) exhibit lower solubility compared to chloro analogs due to iodine’s larger atomic radius .
- Planarity: Derivatives with planar indole cores (e.g., 2-(4-Cl-phenyl)-1H-indole-3-CN) show superior binding to kinase targets compared to non-planar analogs .
Electronic and Spectroscopic Differences
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-1H-indole-3-carbonitrile, and how can purity be ensured?
- Methodology : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates achieves high yields (99%) under mild conditions. Purification via flash column chromatography (hexane:AcOEt = 70:30 + 1% Et₃N) is critical to isolate the product as a white solid . Elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) confirm purity.
- Data : Yield (99%), m.p. (reported as solid post-purification), Rf values, and IR peaks (e.g., –CN stretch at ~2200 cm⁻¹) are key quality indicators.
Q. How can structural elucidation of this compound be performed using crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXL for refinement) is standard. For example, similar indole derivatives are resolved at 113 K with R factors <0.05 . Hydrogen bonding and π-π stacking interactions can be analyzed via SHELXPRO.
- Data : Mean (C–C) bond length deviations (e.g., 0.002 Å) and disorder parameters in refinement reports validate structural accuracy .
Q. What stability considerations are critical during storage and handling?
- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture, air, or light. Safety protocols include using anti-static equipment and PPE (gloves, goggles) .
- Data : Stability tests via HPLC or TLC over time under varying conditions (e.g., ambient vs. inert atmosphere) quantify decomposition rates.
Advanced Research Questions
Q. How do reaction mechanisms differ between palladium-catalyzed reductive cyclization and alternative methods (e.g., three-component reactions)?
- Methodology : Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹³C tracing) can clarify pathways. For example, formic acid derivatives in Pd-catalyzed reactions act as CO surrogates, facilitating nitro group reduction and cyclization . Compare with three-component reactions involving aldehydes and malononitrile, where solvent polarity (e.g., water vs. ethanol) influences intermediates .
- Data : Kinetic isotope effects (KIEs) or computational energy barriers (eV) differentiate rate-determining steps.
Q. What strategies resolve contradictions in crystallographic data for halogen-substituted indole derivatives?
- Methodology : Address disorder in electron density maps (common with chlorophenyl groups) using SHELXL’s PART instruction. High-resolution data (<1.0 Å) and twinning detection (via Rint values) improve model accuracy .
- Data : Refinement statistics (e.g., wR = 0.13, data-to-parameter ratio >14) and Hirshfeld surface analysis quantify structural reliability .
Q. How can computational models predict the compound’s electronic properties for structure-activity relationship (SAR) studies?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Compare with experimental UV-Vis (λmax) and cyclic voltammetry (redox potentials) .
- Data : Theoretical vs. experimental band gaps (eV) and Mulliken charge distributions on the chlorophenyl/indole moieties guide SAR in drug design.
Q. What synthetic modifications enhance bioactivity while retaining the indole-carbonitrile core?
- Methodology : Introduce substituents at C4/C5 of the indole ring via Suzuki coupling or electrophilic substitution. For example, methoxy groups at C4 increase π-stacking in kinase inhibitors, while nitro groups at C5 alter redox behavior .
- Data : IC₅₀ values from enzyme assays (e.g., kinase inhibition) and LogP measurements correlate substituent effects with bioavailability.
Methodological Notes
-
Spectral Reference Tables :
Technique Key Data Reference IR ν(CN) = 2204 cm⁻¹ ¹H NMR δ 7.2–8.2 ppm (aromatic protons) SCXRD Space group P2₁/c, Z = 4 -
Critical Pitfalls :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
